REACTION_CXSMILES
|
[Mg].[C:2]([CH:5]1[CH2:10][CH2:9][O:8][C:6]1=[O:7])(=[O:4])[CH3:3].[N+:11]([C:14]1C=[CH:21][CH:20]=[CH:19][C:15]=1C(Cl)=O)([O-:13])=[O:12].S(=O)(=O)(O)O>C1(C)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(O)C>[N+:11]([C:14]1[CH:15]=[CH:19][CH:20]=[CH:21][C:3]=1[C:2]([CH:5]1[CH2:10][CH2:9][O:8][C:6]1=[O:7])=[O:4])([O-:13])=[O:12]
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
170.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(=O)OCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)Cl)C=CC=C1
|
Name
|
corresponding acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
WAIT
|
Details
|
on standing for several minutes
|
Type
|
CUSTOM
|
Details
|
After the exothermic reaction
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 35°-40° C for an additional 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
dropwise under cooling below 10° C
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
dropwise at 20°-25° C, and stirring
|
Type
|
TEMPERATURE
|
Details
|
Under cooling
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with ethyl acetate (900 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with two portions of toluene-ethyl acetate (1:1)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with water and aqueous saturated sodium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of cold 5% aqueous ammonium hydroxide solution (840 g × 3)
|
Type
|
WASH
|
Details
|
The combined aqueous layer was washed with toluene
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)C2C(=O)OCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |